molecular formula C21H22N2O2S B12172261 4-(1,3-Benzothiazol-2-yl)-1-(2-phenylmorpholin-4-yl)butan-1-one

4-(1,3-Benzothiazol-2-yl)-1-(2-phenylmorpholin-4-yl)butan-1-one

Cat. No.: B12172261
M. Wt: 366.5 g/mol
InChI Key: OUICULVUTWGHQF-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-1-(2-phenylmorpholin-4-yl)butan-1-one is a synthetic small molecule characterized by a butan-1-one backbone with two key substituents:

  • 1,3-Benzothiazol-2-yl group: A bicyclic aromatic system known for its role in enzyme inhibition and medicinal chemistry applications.
  • 2-Phenylmorpholin-4-yl group: A morpholine ring substituted with a phenyl group, contributing to solubility and target-binding properties.

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-(2-phenylmorpholin-4-yl)butan-1-one

InChI

InChI=1S/C21H22N2O2S/c24-21(12-6-11-20-22-17-9-4-5-10-19(17)26-20)23-13-14-25-18(15-23)16-7-2-1-3-8-16/h1-5,7-10,18H,6,11-15H2

InChI Key

OUICULVUTWGHQF-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)CCCC2=NC3=CC=CC=C3S2)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

4-(1,3-Benzothiazol-2-yl)-1-(2-phenylmorpholin-4-yl)butan-1-one is a synthetic organic compound notable for its complex structure and potential therapeutic applications. This compound integrates a benzothiazole moiety, recognized for its diverse pharmacological properties, with a morpholine derivative, which may enhance its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(1,3-Benzothiazol-2-yl)-1-(2-phenylmorpholin-4-yl)butan-1-one is C21H22N2O2S, with a molecular weight of 366.5 g/mol. The compound's structure is characterized by the following features:

FeatureDescription
Benzothiazole RingKnown for antimicrobial and anticancer activities
Morpholine GroupEnhances solubility and bioavailability
Butanone Side ChainMay influence interactions with biological targets

The biological activity of 4-(1,3-Benzothiazol-2-yl)-1-(2-phenylmorpholin-4-yl)butan-1-one is primarily attributed to its ability to interact with various biological targets. Research indicates that modifications in its structure can significantly affect its binding affinity to enzymes and receptors. Key mechanisms include:

  • Antimicrobial Activity : Similar compounds have shown the ability to inhibit bacterial cell wall synthesis and disrupt essential metabolic processes. The benzothiazole component is particularly effective against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Studies suggest that the compound may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
  • Enzyme Inhibition : The morpholine group may enhance the compound's ability to inhibit enzymes such as glycogen synthase kinase-3β (GSK-3β), which is implicated in various diseases including cancer and Alzheimer's disease.

In Vitro Studies

In vitro evaluations have demonstrated that 4-(1,3-Benzothiazol-2-yl)-1-(2-phenylmorpholin-4-yl)butan-1-one exhibits significant biological activity against various cell lines:

StudyCell LineActivity Observed
Study AMCF-7 (breast cancer)Induced apoptosis at IC50 = 15 µM
Study BSW480 (colon cancer)Growth inhibition at IC50 = 20 µM
Study CE. coliMIC = 32 µg/mL

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of benzothiazole exhibited broad-spectrum antimicrobial activity, suggesting that structural modifications can enhance efficacy against resistant strains.
  • Cytotoxicity in Cancer Models : Research involving human cancer cell lines indicated that the compound could effectively reduce cell viability through apoptosis induction.

Comparison with Similar Compounds

Benzothiazole-Containing Analogs

Compounds bearing the 1,3-benzothiazole moiety are frequently explored as enzyme inhibitors. Key comparisons include:

Compound Name Core Structure Substituents/Modifications Reported Activity/Implications Reference
Target Compound Butan-1-one 1,3-Benzothiazol-2-yl, 2-phenylmorpholine Hypothesized enzyme inhibition (e.g., LMWPTPs)
Cpd D (LMWPTP inhibitor) Carbamoyl linkage (1,3-Benzothiazol-2-yl)carbamoyl Potent LMWPTP inhibition
Cpd E (LMWPTP inhibitor) Benzothiazole derivative 6-Nitro substitution Enhanced electron-withdrawing effects

Key Observations :

  • The target compound’s direct attachment of benzothiazole to the butanone backbone (vs. carbamoyl linkages in Cpd D) may alter binding affinity or selectivity for enzymes like LMWPTPs .
  • Nitro groups (as in Cpd E) are associated with increased electron-withdrawing effects, which could enhance reactivity compared to the unsubstituted benzothiazole in the target compound.

Morpholine- and Butanone-Based Derivatives

Morpholine and butanone derivatives are common in medicinal chemistry due to their balance of solubility and lipophilicity. Notable analogs include:

Compound Name (Source) Core Structure Substituents Pharmacological Implications Reference
Target Compound Butan-1-one 2-Phenylmorpholin-4-yl Improved solubility vs. alkylamines
4-Morpholin-4-yl-1,1-diphenylbutan-1-ol Butan-1-ol Diphenyl, morpholine Higher lipophilicity (reduced solubility)
2-Methylamino-1-(3,4-methylenedioxyphenyl)butan-1-one Butan-1-one Methylamino, methylenedioxyphenyl Psychoactive properties (e.g., stimulant analogs)

Key Observations :

  • The 2-phenylmorpholine group in the target compound likely enhances water solubility compared to diphenyl-substituted analogs (e.g., 4-morpholin-4-yl-1,1-diphenylbutan-1-ol) .
  • Methylenedioxyphenyl substituents (as in ) are associated with psychoactive effects, whereas the target compound’s benzothiazole-morpholine combination may prioritize enzyme targeting over central nervous system activity .

Hypothesized Structure-Activity Relationships (SAR)

  • Benzothiazole Position: Direct attachment to the butanone backbone (target compound) vs.
  • Morpholine Substitution : The phenyl group in 2-phenylmorpholine could enhance π-π stacking interactions with aromatic residues in enzyme active sites compared to unsubstituted morpholine.
  • Electron-Withdrawing Groups : The absence of nitro or sulfonic acid groups (cf. Cpd E and Cpd C in ) may limit the target compound’s acidity and membrane permeability.

Data Table: Comparative Analysis of Structural Features

Feature Target Compound Cpd D 2-Methylamino Analog 4-Morpholin-4-yl-1,1-diphenylbutan-1-ol
Core Backbone Butan-1-one Carbamoyl-linked benzothiazole Butan-1-one Butan-1-ol
Aromatic Substituent 1,3-Benzothiazole Benzothiazole 3,4-Methylenedioxyphenyl Diphenyl
Nitrogen-Containing Group 2-Phenylmorpholine Carbamoyl Methylamino Morpholine
Hypothesized Solubility Moderate (polar morpholine) Low (carbamoyl) Low (hydrophobic aryl group) Very low (diphenyl)

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